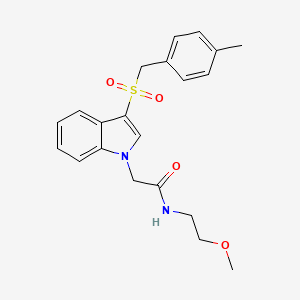

N-(2-methoxyethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

N-(2-methoxyethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a sulfonyl group at the 3-position of the indole ring, substituted with a 4-methylbenzyl moiety. The acetamide nitrogen is functionalized with a 2-methoxyethyl group, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-16-7-9-17(10-8-16)15-28(25,26)20-13-23(14-21(24)22-11-12-27-2)19-6-4-3-5-18(19)20/h3-10,13H,11-12,14-15H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACYHQABFRSMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, a sulfonyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of 476.5 g/mol. The IUPAC name is methyl 2-[[2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N2O5S |

| Molecular Weight | 476.5 g/mol |

| IUPAC Name | methyl 2-[[2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group may play a crucial role in modulating enzyme activity, particularly phosphodiesterase (PDE) inhibition, which is significant in treating inflammatory diseases .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, which are critical in the pathogenesis of allergic responses and asthma .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Study on Inflammatory Bowel Disease (IBD)

A study explored the effects of PDE inhibitors in models of IBD. Compounds structurally similar to this compound demonstrated significant reductions in inflammation markers and improved clinical scores in animal models .

Evaluation of PDE Inhibition

In vitro assays have indicated that derivatives of this compound can inhibit PDE4 activity effectively, with IC50 values comparable to established PDE inhibitors like rolipram . This suggests that this compound could be a promising candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares a core indole-acetamide scaffold with multiple analogs (Table 1). Key structural differences include:

- Sulfonyl Group Modifications : The 4-methylbenzyl-sulfonyl group distinguishes it from compounds like 31 (4-trifluoromethylphenylsulfonyl) and 36 (4-methoxyphenylsulfonyl), which may alter electron-withdrawing/-donating effects and target binding .

- Acetamide Nitrogen Substituents : The 2-methoxyethyl group contrasts with substituents in (e.g., naphthyl in 10k , pyridinyl in 10m ) and antioxidant derivatives (e.g., 2-chlorophenyl in 3a ) .

Spectroscopic and Computational Insights

- Spectroscopic Validation : Compounds like 3a () show strong agreement between experimental (XRD) and computational (DFT) bond lengths/angles, supporting structural reliability. Similar methods could validate the target compound’s conformation .

- MetaSite Predictions : For analogs like 31 , computational tools predict metabolic shifts (e.g., O-demethylation over amide oxidation), guiding design of the target compound’s 2-methoxyethyl group for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.